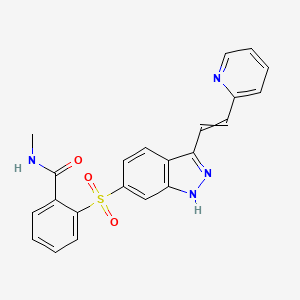
4-chloro-N-hydroxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-hydroxybenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by the presence of a chloro group, a hydroxy group, and a sulfonamide group attached to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-hydroxybenzene-1-sulfonamide typically involves the following steps:
Sulfonation: The sulfonation of the chlorinated benzene ring is carried out using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl chloride group.
Amination: The sulfonyl chloride is then reacted with hydroxylamine to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, batch reactors or continuous flow reactors are used.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-hydroxybenzene-1-sulfonamide undergoes several types of chemical reactions:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can undergo oxidation to form quinones, while the sulfonamide group can be reduced to amines.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to form sulfonic acids and amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Hydrolysis: Formation of sulfonic acids and amines.
Applications De Recherche Scientifique
4-chloro-N-hydroxybenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing antibacterial agents targeting bacterial enzymes.
Biological Studies: Employed in studies involving enzyme inhibition, particularly carbonic anhydrase inhibitors.
Industrial Applications: Utilized in the synthesis of dyes, pigments, and other organic compounds.
Mécanisme D'action
The mechanism of action of 4-chloro-N-hydroxybenzene-1-sulfonamide involves:
Enzyme Inhibition: The sulfonamide group binds to the active site of enzymes such as carbonic anhydrase, inhibiting their activity.
Molecular Targets: The primary target is the enzyme’s active site, where the compound forms coordination bonds with metal ions (e.g., zinc) present in the enzyme.
Pathways Involved: Inhibition of carbonic anhydrase affects various physiological processes, including pH regulation and ion transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-2-hydroxybenzene-1-sulfonamide
- 4-fluoro-N-hydroxybenzene-1-sulfonamide
- 4-nitro-N-hydroxybenzene-1-sulfonamide
Uniqueness
4-chloro-N-hydroxybenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity and binding affinity to target enzymes compared to other similar compounds.
Propriétés
Numéro CAS |
50695-53-9 |
|---|---|
Formule moléculaire |
C6H6ClNO3S |
Poids moléculaire |
207.64 g/mol |
Nom IUPAC |
4-chloro-N-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C6H6ClNO3S/c7-5-1-3-6(4-2-5)12(10,11)8-9/h1-4,8-9H |
Clé InChI |
IODSZLVGIASSTE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


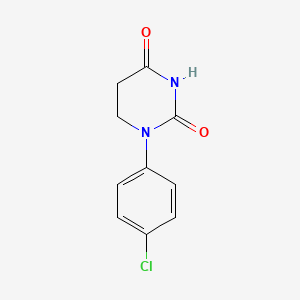
![2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B14011795.png)

![2-chloro-N-(2-chloroethyl)-N-[methyl(2,2,2-trichloroethoxy)phosphoryl]ethanamine](/img/structure/B14011809.png)
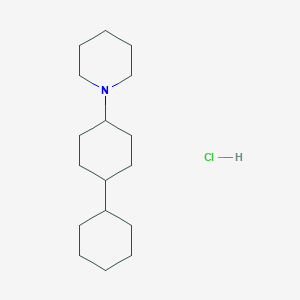
![4-Methyl-7,8-bis[(methylsulfonyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14011831.png)
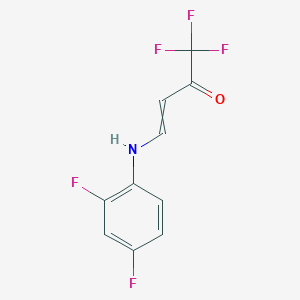



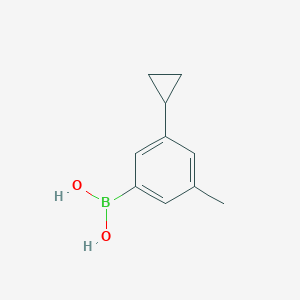
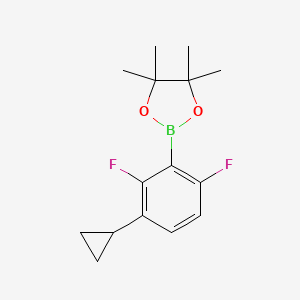
![[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14011867.png)
